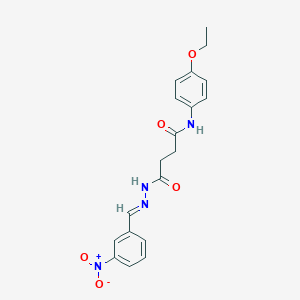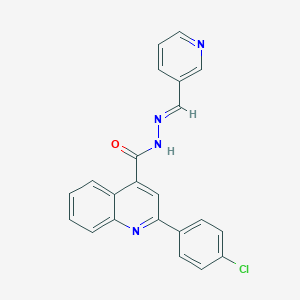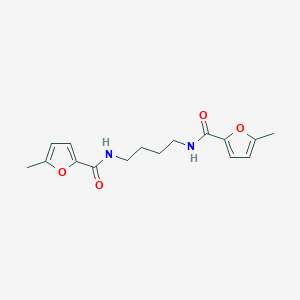![molecular formula C27H19N5O B515399 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B515399.png)
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry
准备方法
The synthesis of 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one involves multiple steps and specific reaction conditions. One common method involves the condensation of 8-quinolinylamine with a suitable aldehyde or ketone, followed by cyclization to form the quinazolinone ring. The reaction conditions typically include the use of a strong acid or base as a catalyst, and the reaction is often carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve the use of microwave irradiation, ionic liquids, or other green chemistry approaches to enhance the efficiency and sustainability of the synthesis .
化学反应分析
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
科学研究应用
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
作用机制
The mechanism of action of 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to DNA or proteins, thereby interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
相似化合物的比较
2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinoline derivatives, such as:
2-Ethyl-N-(8-quinolinyl)butanamide: This compound has a similar quinoline structure but differs in its functional groups and overall molecular architecture.
Diethyl 2-{[(6-methoxy-8-quinolinyl)amino]methylene}malonate: Another quinoline derivative with distinct functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications .
属性
分子式 |
C27H19N5O |
|---|---|
分子量 |
429.5g/mol |
IUPAC 名称 |
2-quinolin-8-yl-3-[(E)-quinolin-8-ylmethylideneamino]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C27H19N5O/c33-27-21-12-1-2-14-23(21)31-26(22-13-4-8-19-11-6-16-29-25(19)22)32(27)30-17-20-9-3-7-18-10-5-15-28-24(18)20/h1-17,26,31H/b30-17+ |
InChI 键 |
WPVWBYOJTFBRAC-OCSSWDANSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)N=CC5=CC=CC6=C5N=CC=C6 |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)/N=C/C5=CC=CC6=C5N=CC=C6 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)N=CC5=CC=CC6=C5N=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B515322.png)
![3-(4-methoxyphenyl)-N-(3-{[3-(4-methoxyphenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B515325.png)
![2-(4-chlorophenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B515329.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B515330.png)
![N'-[1-(4-methoxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B515332.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3-chlorophenoxy)acetyl]oxime](/img/structure/B515335.png)

![Ethyl 5-(diethylcarbamoyl)-4-methyl-2-{[(undecafluorocyclohexyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B515338.png)
![2-[4-(benzyloxy)phenoxy]-N'-[2-bromo-5-(2-propynyloxy)benzylidene]acetohydrazide](/img/structure/B515339.png)

![N-mesityl-3-{[3-(mesitylamino)-3-oxopropyl]sulfanyl}propanamide](/img/structure/B515342.png)
